Cas no 428844-77-3 (Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate)
428844-77-3 structure
Product Name:Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
CAS No:428844-77-3
MF:C12H13BrO5
MW:317.132623434067
MDL:MFCD02256517
CID:3057941
PubChem ID:883291
Update Time:2025-04-21
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
- EN300-227984
- STK201256
- BBL024044
- SR-01000236875
- ALBB-034946
- CS-0117501
- ethyl2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate
- VS-07620
- SR-01000236875-1
- 428844-77-3
- AKOS000295610
- ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
- Acetic acid, (2-bromo-4-formyl-6-methoxyphenoxy)-, ethyl ester
-
- MDL: MFCD02256517
- Inchi: 1S/C12H13BrO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3
- InChI Key: DBMZOJKHICFJSY-UHFFFAOYSA-N
- SMILES: BrC1=CC(C=O)=CC(=C1OCC(=O)OCC)OC
Computed Properties
- Exact Mass: 315.99464Da
- Monoisotopic Mass: 315.99464Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- Melting Point: -62℃
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-227984-0.05g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 95% | 0.05g |
$468.0 | 2024-06-20 | |
| Enamine | EN300-227984-0.1g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 95% | 0.1g |
$490.0 | 2024-06-20 | |
| Enamine | EN300-227984-0.25g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 95% | 0.25g |
$513.0 | 2024-06-20 | |
| Enamine | EN300-227984-0.5g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 95% | 0.5g |
$535.0 | 2024-06-20 | |
| Enamine | EN300-227984-1.0g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 95% | 1.0g |
$557.0 | 2024-06-20 | |
| Enamine | EN300-227984-2.5g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 95% | 2.5g |
$1089.0 | 2024-06-20 | |
| Enamine | EN300-227984-5.0g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 95% | 5.0g |
$1614.0 | 2024-06-20 | |
| Enamine | EN300-227984-10.0g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 95% | 10.0g |
$2393.0 | 2024-06-20 | |
| Enamine | EN300-227984-1g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 1g |
$557.0 | 2023-09-15 | ||
| Enamine | EN300-227984-5g |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
428844-77-3 | 5g |
$1614.0 | 2023-09-15 |
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
428844-77-3 (Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate) Related Products
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- 860003-88-9(8-Bromo-2,3-dihydrobenzob1,4dioxine-6-carbaldehyde)
- 677012-43-0((2-Bromo-4-formyl-6-methoxyphenoxy)acetic Acid)
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